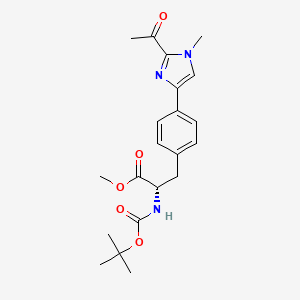
(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, which is known for its biological significance. The presence of the tert-butoxycarbonyl (Boc) group also suggests potential for further chemical modifications, enhancing its utility in medicinal chemistry.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
-
Antiproliferative Activity :
- Studies have shown that derivatives containing imidazole rings demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxicity against ovarian cancer cell lines (SKOV3), showing IC50 values in the sub-micromolar range for certain derivatives .
-
Kinase Inhibition :
- The compound's structural features suggest potential as a kinase inhibitor. In vitro assays have demonstrated that related compounds can inhibit several serine/threonine kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs). The effectiveness of these inhibitors often correlates with the presence of specific heterocyclic moieties .
Antiproliferative Effects
A recent study evaluated the antiproliferative activity of a series of compounds against the SKOV3 ovarian cancer cell line. The results are summarized in Table 1:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 12a | Nab | Ineffective |
| 12b | Nab | Ineffective |
| 12c | 2.87 ± 1.9 | Moderate |
| 12j | <1 | High |
| 12n | <1 | High |
The presence of an imidazole moiety was particularly significant, with compounds like 12j and 12n showing potent activity .
Kinase Inhibition Profile
In another study focusing on kinase inhibition, the following results were obtained for selected compounds at concentrations of 10 µM and 1 µM:
| Compound | Hs-CDK2/CyclinA (%) | Hs-GSK3β (%) |
|---|---|---|
| Flavopiridol | 11 (10 µM), 26 (1 µM) | 10 (10 µM), 46 (1 µM) |
| Compound 12j | 22 (10 µM), 46 (1 µM) | 35 (10 µM), 81 (1 µM) |
| Compound 12n | 14 (10 µM), 33 (1 µM) | 54 (10 µM), ≥100 (1 µM) |
These results indicate that compounds similar to this compound can effectively inhibit key kinases involved in cancer progression .
Properties
IUPAC Name |
methyl (2S)-3-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-13(25)18-22-17(12-24(18)5)15-9-7-14(8-10-15)11-16(19(26)28-6)23-20(27)29-21(2,3)4/h7-10,12,16H,11H2,1-6H3,(H,23,27)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNIDEJOZOVOIC-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














